molecular formula C8H4FNO B133695 5-Cyano-2-fluorobenzaldehyde CAS No. 146137-79-3

5-Cyano-2-fluorobenzaldehyde

Cat. No. B133695
M. Wt: 149.12 g/mol
InChI Key: QVBHRCAJZGMNFX-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.93 g, 9.51 mmol) in DMF (4 mL) was added copper(I) cyanide (0.98 g, 10.93 mmol). The mixture was heated to 190° C. and stirred for 5 h. The dark brown reaction mixture was poured into a solution containing ferric chloride (3.0 g), conc. HCl (0.93 mL) and water (6 mL) and warmed to 65° C. for 20 min. The mixture was partitioned between toluene (20 mL) and water (20 mL). The organic was washed with diluted HCl (25 mL), water (20 mL), 10% sodium hydroxide (25 mL), dried over magnesium sulfate, and concentrated to provide a solid product:
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Cu][C:12]#[N:13].Cl.O>CN(C=O)C>[C:12]([C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8])#[N:13]

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
0.98 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ferric chloride
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0.93 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The dark brown reaction mixture was poured into a solution
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 65° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between toluene (20 mL) and water (20 mL)
WASH
Type
WASH
Details
The organic was washed with diluted HCl (25 mL), water (20 mL), 10% sodium hydroxide (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a solid product

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(#N)C=1C=CC(=C(C=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.